Meta-Isomer Synthesis Yields: 95% via Pd/C Reduction vs. 73% via Alternative Conditions
The meta-isomer (target compound) can be synthesized from 2-methyl-2-(3-nitrophenyl)propanenitrile in 95% yield using Pd/C-catalyzed hydrogenation in methanol, as reported by a supplier characterization . In contrast, an alternative procedure using tin(II) chloride reduction or silica gel chromatography yields only 73% (or 72.8% calculated) . While direct yields for the ortho- and para-isomers under the same conditions are not available, the 95% yield represents a high-water mark for this compound class and provides a benchmark for procurement of materials with documented synthetic history.
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 95% (0.48 g) from 2-methyl-2-(3-nitrophenyl)propanenitrile (0.6 g, 3.15 mmol) using Pd/C, H₂ in methanol |
| Comparator Or Baseline | 73% (490 mg) from the same nitro-precursor using SnCl₂·2H₂O / EtOH followed by silica gel chromatography (hexane/ethyl acetate 15%) |
| Quantified Difference | +22 percentage points (absolute) |
| Conditions | Batch reduction of 3-nitrophenyl precursor; Pd/C vs. SnCl₂ conditions |
Why This Matters
A 95% reproducible yield supports cost-effective scale-up and reliable procurement of the meta-isomer, whereas lower yields for comparator methods may increase cost and variability.
